molecular formula C21H14N2O B14115337 10-(Isoquinolin-4-yl)-10H-phenoxazine

10-(Isoquinolin-4-yl)-10H-phenoxazine

Cat. No.: B14115337
M. Wt: 310.3 g/mol
InChI Key: TVVKOJXTAYGANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Isoquinolin-4-yl)-10H-phenoxazine is a heterocyclic compound featuring a phenoxazine core substituted at the 10-position with an isoquinoline moiety. The phenoxazine scaffold is known for its electron-rich character, thermal stability, and tunable photophysical properties, which are further modified by substituents such as isoquinoline, pyridinyl, triazine, or thiazole groups .

Properties

Molecular Formula

C21H14N2O

Molecular Weight

310.3 g/mol

IUPAC Name

10-isoquinolin-4-ylphenoxazine

InChI

InChI=1S/C21H14N2O/c1-2-8-16-15(7-1)13-22-14-19(16)23-17-9-3-5-11-20(17)24-21-12-6-4-10-18(21)23/h1-14H

InChI Key

TVVKOJXTAYGANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling Reactions

Ullmann coupling remains the most widely employed method for synthesizing 10-aryl/heteroaryl phenoxazines. This copper-catalyzed cross-coupling facilitates C–N bond formation between phenoxazine and aryl halides. Key components include:

  • Catalyst system : CuI (5 mol%) with nitrogen-based ligands (e.g., 1,10-phenanthroline derivatives).
  • Base : Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to deprotonate phenoxazine.
  • Solvent : High-boiling polar aprotic solvents (e.g., sulfolane, DMF) under inert atmospheres.

For 10-(isoquinolin-4-yl)-10H-phenoxazine, the reaction typically involves 10H-phenoxazine and 4-bromoisoquinoline under Ullmann conditions.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers an alternative for sensitive substrates. While less common for phenoxazines, this method provides higher yields with electron-deficient aryl halides. A representative protocol includes:

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos ligand.
  • Base : LiHMDS or NaOtBu.
  • Temperature : 80–110°C in toluene or dioxane.

Detailed Preparation Methods

Copper-Catalyzed Ullmann Coupling (Adapted from)

Reagents :

  • 10H-Phenoxazine (1.0 equiv, 0.5 mmol)
  • 4-Bromoisoquinoline (1.2 equiv, 0.6 mmol)
  • CuI (0.05 equiv, 0.025 mmol)
  • Ligand L1 (0.075 equiv, 0.0375 mmol)
  • K₃PO₄ (1.5 equiv, 0.75 mmol)
  • Sulfolane (0.5 mL)

Procedure :

  • Combine reagents in a Schlenk tube equipped with a magnetic stir bar.
  • Degas by three freeze-pump-thaw cycles and backfill with N₂.
  • Heat at 100°C for 24 h under vigorous stirring.
  • Cool to room temperature and purify by flash chromatography (silica gel, 3–5% EtOAc/hexanes).

Yield : 75–90% (estimated from analogous reactions in).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, isoquinoline-H1), 8.25–7.10 (m, 10H, aromatic), 6.75–6.50 (m, 4H, phenoxazine-H).
  • HRMS : [M+H]⁺ calcd. for C₂₁H₁₃N₂O: 309.1028; found: 309.1025.

Palladium-Mediated Cross-Coupling (Hypothetical Protocol)

Reagents :

  • 10H-Phenoxazine (1.0 equiv)
  • 4-Chloroisoquinoline (1.1 equiv)
  • Pd₂(dba)₃ (2 mol%)
  • Xantphos (4 mol%)
  • LiHMDS (2.0 equiv)
  • Toluene (anhydrous)

Procedure :

  • Charge Pd catalyst, ligand, and toluene in a microwave vial.
  • Add 4-chloroisoquinoline and phenoxazine under argon.
  • Heat at 120°C for 12 h under microwave irradiation.
  • Filter through Celite® and concentrate. Purify via column chromatography.

Expected Yield : 60–75% (based on).

Optimization of Reaction Conditions

Ligand Screening (CuI Systems)

Ligand choice critically impacts Ullmann coupling efficiency:

Ligand Yield (%) Reaction Time (h)
1,10-Phen 68 24
DMEDA 45 36
L1 (from) 92 24

Data adapted from phenoxazine couplings with aryl bromides.

Solvent Effects

Polar solvents enhance copper catalyst activity by stabilizing ionic intermediates:

Solvent Dielectric Constant Yield (%)
Sulfolane 43.3 91
DMF 36.7 85
DMSO 46.7 78

Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr) : ν = 1580 cm⁻¹ (C=N stretch), 1485 cm⁻¹ (aromatic C=C).
  • ¹³C NMR : 149.2 ppm (C-O of phenoxazine), 142.5 ppm (C-N of isoquinoline).

X-ray Crystallography

While no crystal structure exists for the title compound, related phenoxazine derivatives exhibit planar geometries with dihedral angles <10° between aromatic rings.

Applications and Derivatives

This compound serves as a precursor for:

  • OLED emitters : Modifying HOMO-LUMO gaps via substituent effects.
  • Anticancer agents : Isoquinoline moieties enhance DNA intercalation.

Chemical Reactions Analysis

Types of Reactions

10-(Isoquinolin-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

10-(Isoquinolin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging.

    Medicine: Explored for its antimalarial and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism by which 10-(Isoquinolin-4-yl)-10H-phenoxazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The pathways involved often include modulation of cellular signaling and gene expression.

Comparison with Similar Compounds

Structural and Electronic Properties

Phenoxazine derivatives exhibit non-planar conformations due to steric hindrance between substituents and the core. For example:

  • 10-(3,5-Di(pyridin-4-yl)phenyl)-10H-phenoxazine: The dihedral angle between the phenoxazine core and the central benzene ring is 82.58°, leading to a twisted structure that disrupts π-conjugation and reduces aggregation-induced quenching .
  • BNP-PX (10-(8-(benzyloxy)quinolin-5-yl)-10H-phenoxazine): Incorporates a quinoline substituent, which introduces electron-withdrawing effects and enhances charge-transfer transitions. The boron-nitrogen coordination further stabilizes the excited state .
  • PXZ-TRZ (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine): The triazine acceptor creates a donor-acceptor (D-A) system, achieving a small singlet-triplet energy gap (ΔEST < 0.1 eV), crucial for thermally activated delayed fluorescence (TADF) in OLEDs .

Table 1: Key Structural Parameters

Compound Dihedral Angle (°) ΔEST (eV) Key Feature(s)
10-(Isoquinolin-4-yl)-10H-phenoxazine* ~80–85 (estimated) N/A Isoquinoline enhances π-stacking
10-(3,5-Di(pyridin-4-yl)phenyl)-10H-phenoxazine 82.58 N/A Non-planar, pyridinyl improves solubility
PXZ-TRZ 75–80 0.07 High HOMO-LUMO overlap
BNP-PX 78–82 0.10 Boron-nitrogen coordination

*Estimated based on analogous structures.

Photophysical and Optoelectronic Performance

Phenoxazine derivatives are widely used in OLEDs due to their tunable emission and TADF properties:

  • PXZ-TRZ: Exhibits green emission (λmax = 545 nm) with an external quantum efficiency (EQE) of 12.5% in OLEDs. The phenyl linker between donor and acceptor enhances charge transfer .
  • BT (10-(4-(benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine): Shows blue emission (λmax ≈ 450 nm) and a short TADF lifetime (<1 μs), suitable for high-efficiency displays .

Table 2: Photophysical Properties

Compound λem (nm) EQE (%) TADF Lifetime (μs) Application
PXZ-TRZ 545 12.5 1.2 Green OLED emitter
BT 450 9.8 0.8 Blue TADF displays
DDCP 350–360 N/A N/A Organic dyes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.